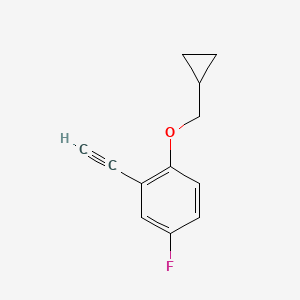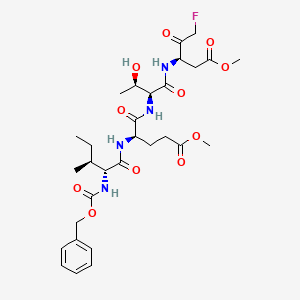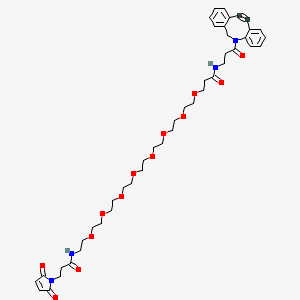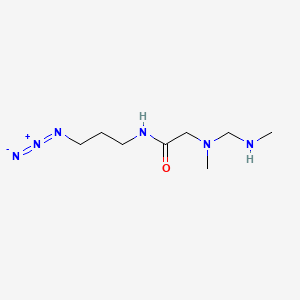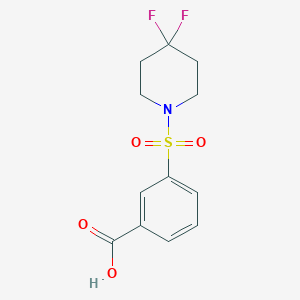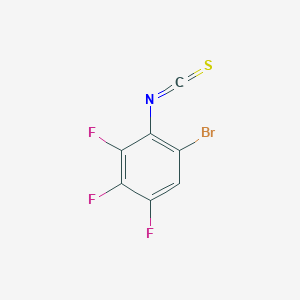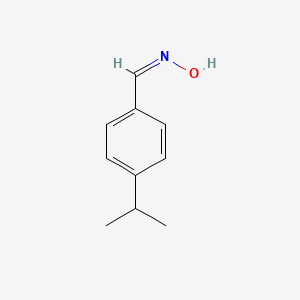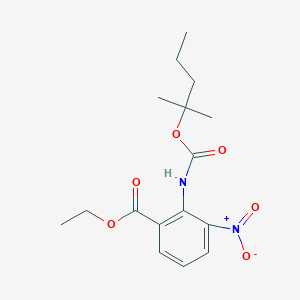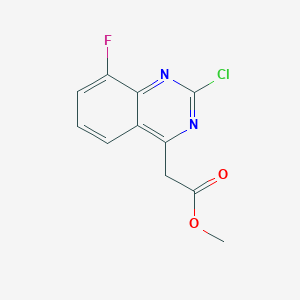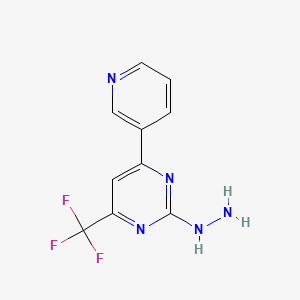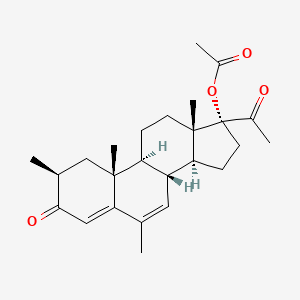
2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2( alpha / beta )-Methyl Megestrol Acetate (Mixture of Diastereomers) is a synthetic derivative of the naturally occurring hormone progesterone. It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is primarily used in the medical field for its progestational and antineoplastic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2( alpha / beta )-Methyl Megestrol Acetate involves multiple steps, starting from the basic steroid structure. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Conversion of hydroxyl groups to acetate esters.
Methylation: Introduction of methyl groups at the alpha and beta positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used in the synthesis include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
2( alpha / beta )-Methyl Megestrol Acetate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert them back to hydroxyl groups.
科学的研究の応用
2( alpha / beta )-Methyl Megestrol Acetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Used in cell culture studies to investigate the effects of progestins on cell growth and differentiation.
Medicine: Used in clinical trials for the treatment of hormone-responsive cancers, such as breast and endometrial cancer.
Industry: Used in the formulation of pharmaceutical products, including oral contraceptives and hormone replacement therapies.
作用機序
The mechanism of action of 2( alpha / beta )-Methyl Megestrol Acetate involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that result in the desired therapeutic effects. The compound also interacts with other molecular targets, such as the human pregnane X receptor, which plays a role in drug metabolism and transport .
類似化合物との比較
Similar Compounds
Megestrol Acetate: A closely related compound with similar progestational and antineoplastic properties.
Hydroxyprogesterone Caproate: Another synthetic progestin used in hormone therapy.
Medroxyprogesterone Acetate: A synthetic progestin used in contraceptives and hormone replacement therapy.
Uniqueness
2( alpha / beta )-Methyl Megestrol Acetate is unique due to its specific stereochemistry, which can influence its biological activity and pharmacokinetics. The mixture of diastereomers can result in different therapeutic effects and side effect profiles compared to other similar compounds.
特性
分子式 |
C25H34O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
[(2S,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18+,19-,20-,23+,24-,25-/m0/s1 |
InChIキー |
AQMUMBCTNJGBGC-UFNWQTQJSA-N |
異性体SMILES |
C[C@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C |
正規SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


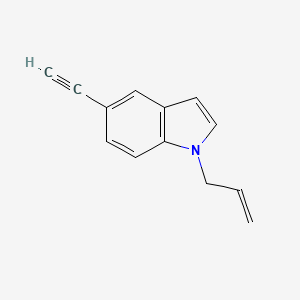
![7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13725185.png)

